1-(2,5-Dimethylphenyl)butan-1-ol
Overview
Description
1-(2,5-Dimethylphenyl)butan-1-ol is an organic compound with the molecular formula C₁₂H₂₄O. It is a derivative of phenylbutanol, featuring a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a butan-1-ol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)butan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 2,5-dimethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)butan-1-ol undergoes various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(2,5-dimethylphenyl)butan-1-one, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be further substituted with other groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and oxygen in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and Lewis acids.
Major Products Formed:
Oxidation: 1-(2,5-dimethylphenyl)butan-1-one.
Reduction: this compound (reformed).
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses, leading to anti-inflammatory effects.
Receptor Activation: It may bind to receptors involved in pain perception, providing analgesic effects.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)butan-1-ol is similar to other phenylbutanol derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:
1-(3,5-Dimethylphenyl)butan-1-ol: Similar structure but with different positions of the methyl groups.
1-(2,4-Dimethylphenyl)butan-1-ol: Another positional isomer with different biological activity.
These compounds differ in their reactivity and biological effects due to the different positions of the methyl groups on the phenyl ring.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8,12-13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRXIHSHBHNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289093 | |
Record name | 2,5-Dimethyl-α-propylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854179-21-8 | |
Record name | 2,5-Dimethyl-α-propylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854179-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-α-propylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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